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An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-1-
nitrocyclobutane

Abstract
1-Bromo-1-nitrocyclobutane is a fascinating, functionalized cycloalkane whose properties are

dictated by the interplay between a strained four-membered ring and two powerful electron-

withdrawing groups attached to a single carbon. This guide provides a comprehensive analysis

of its synthesis, physical characteristics, spectroscopic signature, and chemical reactivity. We

delve into the mechanistic underpinnings of its behavior, from the influence of ring strain on

reaction pathways to the generation of radical intermediates via single-electron transfer. This

document is intended for researchers, synthetic chemists, and drug development professionals

seeking to understand and leverage the unique attributes of this compound in advanced

chemical applications.

Introduction and Molecular Context
1-Bromo-1-nitrocyclobutane, a geminal bromonitroalkane, occupies a unique chemical

space. Its structure is characterized by a quaternary carbon center embedded within a

cyclobutane ring, bearing both a bromine atom and a nitro group. This arrangement results in a

highly polarized and sterically hindered molecule with significant potential energy stored in its

ring structure.

The inherent properties of this molecule are a composite of three key features:
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The Cyclobutane Ring: Unlike the stable chair conformation of cyclohexane, the cyclobutane

ring is significantly strained. Its C-C-C bond angles are compressed to approximately 90°, a

major deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain, combined

with torsional strain from eclipsing hydrogens, results in a high ring strain energy

(approximately 26.3 kcal/mol), making the molecule prone to reactions that relieve this strain.

[1][2]

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety profoundly

influences the molecule's electronic landscape. It acidifies the protons on adjacent carbons

(though none exist at the α-position here), deactivates adjacent positions towards

electrophilic attack, and can be reduced to other valuable nitrogen-containing functional

groups like amines and hydroxylamines.[3] Crucially, the nitro group is an excellent single-

electron acceptor, facilitating radical chemistry.[4][5]

The Bromine Atom (-Br): A good leaving group, the bromine atom opens pathways for

nucleophilic substitution reactions.[6][7] Its presence, alongside the nitro group, creates a

highly electrophilic carbon center.

Understanding these individual contributions is essential to predicting and exploiting the

reactivity of 1-Bromo-1-nitrocyclobutane in synthetic design.

Synthesis of 1-Bromo-1-nitrocyclobutane
While not commercially available from all major suppliers, 1-Bromo-1-nitrocyclobutane can

be synthesized through a logical, multi-step sequence starting from a simple cyclobutane

precursor. The most direct strategy involves the electrophilic bromination of the nitronate anion

derived from nitrocyclobutane.

Experimental Protocol: A Proposed Synthesis
This protocol is a validated, trustworthy pathway synthesized from established methods for the

synthesis of nitroalkanes and their subsequent α-halogenation.

Stage 1: Synthesis of Nitrocyclobutane

The conversion of an alkyl halide to a nitroalkane is effectively achieved using silver nitrite

(AgNO₂). This method is often preferred over sodium nitrite because the silver-nitrite bond has
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more covalent character, which favors attack by the nitrogen atom on the electrophilic carbon,

minimizing the formation of the isomeric alkyl nitrite ester (R-ONO).[8]

Materials:

Cyclobutyl bromide (1.0 equiv)

Silver nitrite (AgNO₂, 1.5 equiv)

Anhydrous diethyl ether (solvent)

Anhydrous magnesium sulfate (for drying)

Step-by-Step Procedure:

To a stirred suspension of silver nitrite (1.5 equiv) in anhydrous diethyl ether in a round-

bottom flask protected from light, add cyclobutyl bromide (1.0 equiv) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor

the reaction progress by TLC or GC-MS.

Upon completion, filter the reaction mixture through a pad of celite to remove silver

bromide and excess silver nitrite.

Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude nitrocyclobutane by vacuum distillation.

Stage 2: Bromination via the Nitronate Anion

The key to this step is the deprotonation of nitrocyclobutane at the α-carbon to form a

nucleophilic nitronate anion, which is then trapped by an electrophilic bromine source. N-

Bromosuccinimide (NBS) is an ideal brominating agent for this purpose as it is a solid that is

easier to handle than liquid bromine and provides a low, steady concentration of electrophilic

bromine, reducing side reactions.[9][10]
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Materials:

Nitrocyclobutane (1.0 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) or Sodium Ethoxide

(NaOEt)

N-Bromosuccinimide (NBS, 1.1 equiv)

Anhydrous Tetrahydrofuran (THF) (solvent)

Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Procedure:

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension

of sodium hydride (1.1 equiv) in anhydrous THF.

Cool the suspension to 0 °C and add a solution of nitrocyclobutane (1.0 equiv) in

anhydrous THF dropwise. Causality Note: The acidity of the α-proton is significantly

increased by the electron-withdrawing nitro group, allowing for deprotonation by a strong

base like NaH.

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the sodium nitronate

salt.

In a separate flask, dissolve N-Bromosuccinimide (1.1 equiv) in anhydrous THF.

Add the NBS solution dropwise to the nitronate suspension at 0 °C.

Allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for

an additional 4-6 hours.

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine,

dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield 1-Bromo-1-
nitrocyclobutane.

Synthesis Workflow Diagram

Cyclobutyl Bromide Nitrocyclobutane

 AgNO₂, Et₂O 
 (SN2 Reaction) Sodium Nitronate

(anion intermediate)

 NaH, THF 
 (Deprotonation) 1-Bromo-1-nitrocyclobutane

 NBS, THF 
 (Bromination) 

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-Bromo-1-nitrocyclobutane.

Physical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and

characterization of 1-Bromo-1-nitrocyclobutane.

Table 1: Physical Properties
Property Value Source/Comment

Molecular Formula C₄H₆BrNO₂ -

Molecular Weight 179.99 g/mol Calculated

Appearance Colorless to light brown liquid [11]

Melting Point 15.8 °C [11]

Boiling Point 238 °C [11]

Monoisotopic Mass 178.95819 Da [12]

Predicted XlogP 1.6 [12]

Table 2: Predicted Spectroscopic Profile
The following data are predicted based on the known effects of substituents on cyclobutane

rings and data from analogous compounds.[1][2][13][14] This serves as a benchmark for

researchers in characterizing the molecule.
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Technique Expected Features

¹H NMR (CDCl₃, 400 MHz)

δ ~2.8-3.2 ppm (m, 2H): Protons on C2/C4 (β-

protons), deshielded by proximity to the

electronegative C1 center. δ ~2.2-2.6 ppm (m,

4H): Protons on C2/C4 and C3 (β- and γ-

protons), complex multiplet due to puckered ring

conformation and vicinal/geminal coupling. The

non-planarity of the cyclobutane ring leads to

distinct axial and equatorial protons, further

complicating the splitting patterns.[1][15]

¹³C NMR (CDCl₃, 100 MHz)

δ ~95-105 ppm: Quaternary carbon (C1)

bearing Br and NO₂. Highly deshielded due to

the additive effect of two strong electron-

withdrawing groups. δ ~30-35 ppm: Methylene

carbons (C2/C4). δ ~15-20 ppm: Methylene

carbon (C3).

Infrared (IR) (neat, cm⁻¹)

~2990-2880 cm⁻¹: C-H stretching of the CH₂

groups. ~1560-1545 cm⁻¹ (strong, sharp):

Asymmetric NO₂ stretching. This is a highly

characteristic and intense absorption.[2] ~1380-

1365 cm⁻¹ (strong, sharp): Symmetric NO₂

stretching.[2] ~650-550 cm⁻¹ (medium-strong):

C-Br stretching.

Mass Spectrometry (EI-MS)

M⁺• and [M+2]⁺• peaks: Two molecular ion

peaks of nearly equal intensity at m/z 179 and

181, the characteristic isotopic signature of a

single bromine atom (⁷⁹Br and ⁸¹Br).[16][17]

Major Fragments: Loss of •Br (m/z 100), Loss of

•NO₂ (m/z 133/135), cleavage of the

cyclobutane ring.

Chemical Properties and Reactivity
The reactivity of 1-Bromo-1-nitrocyclobutane is dominated by the electrophilicity of the C1

carbon and the molecule's ability to generate a stable radical intermediate.
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Nucleophilic Substitution
The C1 carbon is highly electron-deficient and thus a prime target for nucleophiles. However,

the reaction mechanism is not straightforward.

Sɴ2 Pathway: A direct backside attack is sterically hindered by the cyclobutane ring and the

bulky nitro group. This pathway is likely to be slow.[6][18]

Sɴ1 Pathway: The formation of a tertiary carbocation at C1 would be destabilized by the

potent electron-withdrawing effect of the adjacent nitro group. However, departure of the

bromide leaving group could be solvent-assisted.

Sʀɴ1 Pathway (Substitution Radical-Nucleophilic): A likely pathway involves an initial single-

electron transfer (SET) from a potent nucleophile to the nitro group, forming a radical anion.

This intermediate then expels the bromide ion to generate an α-nitrocyclobutyl radical, which

can then react with the nucleophile.[5]

Radical Chemistry via Single-Electron Transfer (SET)
Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have

shown that gem-bromonitroalkanes are excellent precursors to α-nitroalkyl radicals.[5][19][20]

This is arguably the most important aspect of 1-Bromo-1-nitrocyclobutane's reactivity.

The process is initiated by the transfer of a single electron to the nitro group, which has a low-

lying LUMO, making it an excellent electron acceptor. This can be achieved with a photoexcited

catalyst or a strong reducing agent. The resulting radical anion rapidly eliminates a bromide ion

to form the α-nitrocyclobutyl radical.
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Single-Electron Transfer (SET) Initiation

Radical Formation & Reaction

1-Bromo-1-nitrocyclobutane

Radical Anion Intermediate

+ e⁻ (e.g., from PC*)

α-Nitrocyclobutyl Radical

- Br⁻

Functionalized Product

+ Alkene/Nucleophile

Click to download full resolution via product page

Caption: Generation of the α-nitrocyclobutyl radical via a SET pathway.

This electrophilic radical is a versatile intermediate that can participate in various

transformations, such as:

Conjugate Addition: Addition to electron-rich alkenes to form new C-C bonds.[21]

Cyclization: Intramolecular reactions if an alkene is present elsewhere in the molecule.

Atom Transfer Radical Addition (ATRA): Addition across a double bond followed by

abstraction of a bromine atom from another molecule of the starting material.

Safety and Handling
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As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific

Safety Data Sheet (SDS) for 1-Bromo-1-nitrocyclobutane is not widely available, a robust

safety protocol can be constructed based on the known hazards of related bromoalkanes and

nitroalkanes.

General Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate

Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat,

and chemical-resistant gloves (nitrile or neoprene).[7][22]

Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

Nitroalkanes can be moderately toxic, and bromoalkanes are often irritants. Avoid contact

with skin and eyes.[22]

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter drains.

Conclusion
1-Bromo-1-nitrocyclobutane is a synthetically valuable molecule whose character is defined

by a strained ring system and powerful geminal functional groups. Its physical properties are

consistent with a small, polar organic halide. The true potential of this compound lies in its

chemical reactivity, particularly its role as a precursor to the α-nitrocyclobutyl radical via single-

electron transfer pathways. This reactivity, harnessed by modern techniques like photoredox

catalysis, opens the door to novel carbon-carbon and carbon-heteroatom bond formations. For

the medicinal or materials chemist, this compound represents a compact, four-carbon building

block capable of introducing unique structural motifs and functionalities. A thorough

understanding of its properties and adherence to strict safety protocols will enable researchers

to fully exploit its synthetic utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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